molecular formula C23H17Cl B14118763 16-Chloro-10,10-dimethylpentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14(19),15,17,20-decaene

16-Chloro-10,10-dimethylpentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14(19),15,17,20-decaene

Cat. No.: B14118763
M. Wt: 328.8 g/mol
InChI Key: DIAUYNDPPSAFRN-UHFFFAOYSA-N
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Description

16-Chloro-10,10-dimethylpentacyclo[118003,1104,9014,19]henicosa-1,3(11),4,6,8,12,14(19),15,17,20-decaene is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Chloro-10,10-dimethylpentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14(19),15,17,20-decaene typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of the chloro and dimethyl groups. Common reagents used in these reactions include chlorinating agents and methylating agents under controlled conditions to ensure the desired substitutions occur without compromising the integrity of the pentacyclic framework.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow chemistry techniques. These methods allow for the efficient and consistent production of the compound while minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

16-Chloro-10,10-dimethylpentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14(19),15,17,20-decaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygenated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of the chloro group.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions include various substituted pentacyclic compounds, each with distinct functional groups that can be further utilized in scientific research and industrial applications.

Scientific Research Applications

16-Chloro-10,10-dimethylpentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14(19),15,17,20-decaene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 16-Chloro-10,10-dimethylpentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14(19),15,17,20-decaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 16,17-Dimethoxy-6,8-dioxa-1-azapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-3,5(9),10,14,16,18-hexaene
  • 20-Methoxy-11,12,14-trimethyl-10,13-dioxo-3,21-dioxa-11,14-diazatricyclo[15.3.1.0~4,9~]henicosa-4,6,8-triene-5-carbonitrile

Uniqueness

16-Chloro-10,10-dimethylpentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14(19),15,17,20-decaene stands out due to its chloro and dimethyl substitutions, which impart unique chemical and physical properties. These modifications enhance its stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H17Cl

Molecular Weight

328.8 g/mol

IUPAC Name

16-chloro-10,10-dimethylpentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14(19),15,17,20-decaene

InChI

InChI=1S/C23H17Cl/c1-23(2)21-6-4-3-5-17(21)20-11-15-8-7-14-9-10-16(24)12-18(14)19(15)13-22(20)23/h3-13H,1-2H3

InChI Key

DIAUYNDPPSAFRN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C4C(=C3)C=CC5=C4C=C(C=C5)Cl)C

Origin of Product

United States

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